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Compound of Interest

Compound Name:
5-Methyl-1H-pyrrolo[2,3-b]pyridin-

2(3H)-one

CAS No.: 1190317-46-4

Cat. No.: B3219305

Get Quote

Executive Summary
5-Methyl-7-azaindolin-2-one is a privileged heterocyclic scaffold in medicinal chemistry, serving

as a critical bioisostere of the oxindole core found in kinase inhibitors like Sunitinib. By

replacing the C-7 carbon of the indole system with nitrogen, this 7-azaindole derivative exhibits

altered hydrogen bonding capabilities, improved aqueous solubility, and distinct metabolic

stability profiles compared to its carbocyclic analogues. This guide outlines its physicochemical

properties, validated synthetic routes, and utility as a precursor for multi-targeted tyrosine

kinase inhibitors (TKIs).

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
Nomenclature and Identification
This compound is a derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) fused ring system,

oxidized at the C-2 position.
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Property Detail

IUPAC Name
5-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-

one

Common Names
5-Methyl-7-azaoxindole; 5-Methyl-7-azaindolin-

2-one

CAS Number
1190314-35-0 (Note: CAS assignments for

specific isomers vary; verify with structure)

Parent Scaffold CAS 5654-97-7 (7-Azaindolin-2-one)

Molecular Formula C₈H₈N₂O

Molecular Weight 148.16 g/mol

SMILES CC1=CN=C(N2)C(CC2=O)=C1

Physical Properties
Appearance: Typically an off-white to pale yellow solid.

Solubility:

High: DMSO, DMF, DMAc.

Moderate: Methanol, Ethanol, Acetonitrile (hot).

Low: Water, Hexanes, Diethyl ether.

Acidity (pKa): The N1-H proton is weakly acidic (pKa ~11–12), comparable to oxindole,

allowing deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃) for alkylation.

Melting Point: ~230–240 °C (Decomposition often observed at high temperatures).

Synthetic Methodologies
The synthesis of 5-methyl-7-azaindolin-2-one is non-trivial due to the electron-deficient nature

of the pyridine ring, which makes direct oxidation of the 7-azaindole precursor difficult

compared to standard indoles.
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Route A: The Marfat & Carta Oxidation Protocol
This is the most robust method for converting 5-methyl-7-azaindole to the oxindole. It involves

a two-step sequence: oxidative chlorination followed by reductive dechlorination.

Mechanism:

Chlorination: Reaction of 5-methyl-7-azaindole with N-chlorosuccinimide (NCS) or tert-butyl

hypochlorite (t-BuOCl) in ethanol/water or acetic acid yields the 3,3-dichloro-5-methyl-7-

azaindolin-2-one intermediate.

Reduction: The gem-dichloro intermediate is reduced to the oxindole using Zinc dust in

acetic acid.

Protocol:

Step 1 (Oxidation): Dissolve 5-methyl-7-azaindole (1.0 eq) in tert-butanol/water (1:1). Add

pyridinium bromide perbromide (PBPB) (3.0 eq) portion-wise at room temperature. Stir for 3–

5 hours.

Alternative: Use NCS (3.0 eq) in AcOH at 50°C.

Workup: Quench with water. The 3,3-dibromo/dichloro intermediate may precipitate or

require extraction with EtOAc.

Step 2 (Reduction): Suspend the intermediate in glacial acetic acid. Add Zn dust (10.0 eq)

slowly (exothermic). Stir at RT for 1 hour.

Purification: Filter off Zinc salts. Concentrate the filtrate. Neutralize with saturated NaHCO₃ to

precipitate the product. Recrystallize from Ethanol.

Route B: Cyclization of Pyridine Derivatives
For large-scale synthesis, constructing the pyrrole ring onto a functionalized pyridine is often

preferred to avoid expensive azaindole starting materials.

Protocol:
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Starting Material: 2-Amino-5-methyl-3-iodopyridine.

Heck/Sonogashira Coupling: Coupling with ethyl pyruvate or an alkyne equivalent, followed

by cyclization.

Alternative: Reaction of 2-amino-5-methylpyridine with ethyl chloroacetate followed by

thermal cyclization (less common due to regioselectivity issues).

Visualization of Synthesis Pathways
The following diagram illustrates the primary Marfat oxidation route and the alternative

cyclization pathway.

5-Methyl-7-azaindole 3,3-Dihalo-5-methyl-
7-azaindolin-2-one
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Caption: Figure 1. Primary synthetic routes to 5-Methyl-7-azaindolin-2-one via oxidation or

cyclization.

Reactivity & Functionalization
The 7-azaindolin-2-one scaffold possesses two primary sites for chemical modification,

essential for library generation in drug discovery.
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C-3 Functionalization (Knoevenagel Condensation)
The C-3 methylene group is activated by the adjacent carbonyl and the electron-deficient

pyridine ring. It readily undergoes condensation with aldehydes to form 3-alkylidene derivatives

(e.g., Sunitinib analogs).

Reagents: Aromatic aldehyde + Piperidine (cat.) in Ethanol at reflux.

Outcome: Formation of Z-isomer predominant alkenes (thermodynamically favored due to H-

bonding with the carbonyl oxygen).

N-1 Alkylation
The lactam nitrogen (N-1) can be alkylated to modulate solubility and kinase binding affinity.

Reagents: Alkyl halide + Base (Cs₂CO₃ or NaH) in DMF.

Selectivity: N-alkylation is preferred over O-alkylation under standard conditions.

Visualization of Reactivity
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Aldehydes (R-CHO) Alkyl Halides (R-X)
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Caption: Figure 2. Divergent functionalization of the 5-methyl-7-azaindolin-2-one scaffold at C-3

and N-1.[1]
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Medicinal Chemistry Applications
5-Methyl-7-azaindolin-2-one is primarily utilized as a scaffold for ATP-competitive kinase

inhibitors.

Kinase Inhibition Profile[9]
Target Class: Tyrosine Kinases (RTKs) and Serine/Threonine Kinases.

Mechanism: The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair,

mimicking the adenine base of ATP within the kinase hinge region.

Key Targets:

VEGFR2 (KDR): Angiogenesis inhibition.[2] The 7-aza modification often improves

selectivity profile compared to the parent indole.

GSK3β: Glycogen Synthase Kinase 3 beta inhibition for neurodegenerative applications

(e.g., Alzheimer's).[3]

DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase.

Bioisosterism Advantages
Replacing the C-7 carbon of oxindole with nitrogen (7-aza) confers:

Increased Solubility: The pyridine nitrogen lowers LogP and provides a site for protonation at

low pH.

Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism

(e.g., hydroxylation) than the benzene ring of standard oxindoles.

H-Bonding: The N-7 atom provides an additional H-bond acceptor, potentially picking up

interactions with residues like Threonine or Methionine in the kinase gatekeeper region.

Safety & Handling
Signal Word: Warning.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene group at

C-3 is susceptible to auto-oxidation upon prolonged exposure to air and light, forming the

red-colored isatin (dione) derivative.

References
Marfat, A., & Carta, M. P. (1987). Novel synthesis of 7-azaindolin-2-ones and 7-azaoxindoles.

Tetrahedron Letters, 28(35), 4027-4030. Link

Lozinskaya, N. A., et al. (2021). Synthesis and biological evaluation of 3-substituted 2-

oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Pharmaceuticals,

14(10), 1086. Link

Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and

Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426.[3] Link

Sun, L., et al. (2003). Design, synthesis, and biological evaluation of 3-substituted indolin-2-

ones as potent and specific receptor tyrosine kinase inhibitors. Journal of Medicinal

Chemistry, 46(7), 1116-1119. Link

BenchChem. (2025).[4] 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis.

Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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